Bazedoxifene, classified as a selective estrogen receptor modulator (SERM), acts on the body in a tissue-specific manner. It exhibits agonistic (activating) effects on bone tissue, promoting bone formation and increasing bone mineral density (BMD) []. This makes it valuable in the management of osteoporosis in postmenopausal women, a condition characterized by progressive bone loss and increased fracture risk. Clinical trials have demonstrated the efficacy of bazedoxifene in increasing lumbar spine BMD by 5-7% and hip BMD by 2-4% over a period of 2-3 years [].
When combined with conjugated estrogens (CE), bazedoxifene helps alleviate vasomotor symptoms commonly experienced during menopause, such as hot flashes and night sweats []. The SERM properties of bazedoxifene contribute to the antiestrogenic effect in the breast and uterus, potentially reducing the risk of endometrial hyperplasia associated with estrogen-only therapy []. This unique combination makes bazedoxifene/conjugated estrogens (marketed as Duavee) the first FDA-approved SERM-estrogen therapy for treating both menopausal symptoms and preventing postmenopausal osteoporosis in women with an intact uterus [].
While bazedoxifene shows promise in current applications, ongoing research continues to explore its potential benefits in other areas. Studies are investigating its role in:
Health Hazard